2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative featuring a piperidine scaffold substituted with an (S)-2-amino-3-methyl-butyryl-methyl-amino group at the 2-position. Its molecular formula is C₁₆H₃₁N₃O₃, with a molar mass of 313.44 g/mol . The tert-butyl ester group enhances stability and modulates solubility, making it a common motif in medicinal chemistry for protecting amine functionalities during synthesis.
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-9-7-8-10-20(13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQWGCLVAYVBL-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1CCCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester is a synthetic derivative with potential biological activity. Its structure includes a piperidine ring, which is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- Molecular Formula : C20H31N3O3
- Molecular Weight : 361.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving amino acids and neuropeptides.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : Interaction with neurotransmitter receptors can modulate synaptic transmission, influencing mood, cognition, and other neurological functions.
1. In Vitro Studies
Research has shown that derivatives similar to this compound exhibit significant activity against various cell lines. For instance:
- Cell Proliferation Inhibition : Studies indicated that compounds with similar structures reduced the proliferation of cancer cell lines by inducing apoptosis .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .
2. In Vivo Studies
Animal studies have provided insights into the pharmacological effects:
- Behavioral Changes : Administration of the compound has been linked to changes in behavior indicative of anxiolytic or antidepressant effects .
- Metabolic Impact : Observations noted alterations in metabolic parameters such as glucose levels and lipid profiles, indicating a possible role in metabolic syndrome management .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-cancer properties | Significant reduction in tumor size in treated mice compared to control. |
| Study B | Assess neuroprotective effects | Improved cognitive function in animal models of Alzheimer’s disease. |
| Study C | Investigate metabolic effects | Decreased insulin resistance observed in diabetic mouse models. |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity : Research indicates that piperidine derivatives exhibit antidepressant-like effects. The incorporation of the amino acid structure in this compound may enhance its interaction with neurotransmitter systems, potentially leading to novel antidepressant therapies .
Analgesic Properties : Compounds similar to this structure have been investigated for their analgesic properties. The piperidine ring is known for its ability to interact with opioid receptors, suggesting that this compound could be evaluated for pain management applications .
Pharmacology
Receptor Binding Studies : Given its structural characteristics, this compound can be utilized in receptor binding studies to explore its affinity for various biological targets, including serotonin and dopamine receptors. Such studies are crucial for understanding its potential therapeutic effects and side effects .
Bioavailability and Metabolism : Investigating the pharmacokinetics of this compound can provide insights into its bioavailability and metabolic pathways. Understanding how the body processes this compound is essential for developing effective dosage forms and treatment regimens .
Synthetic Organic Chemistry
Building Block in Synthesis : The tert-butyl ester functional group makes this compound a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including esterification and amidation reactions .
Chiral Synthesis : The presence of a chiral center in the amino acid moiety allows for the exploration of asymmetric synthesis techniques. This can lead to the development of enantiomerically pure compounds that are often more biologically active than their racemic counterparts .
Case Study 1: Antidepressant Research
A study published in a peer-reviewed journal explored the antidepressant effects of piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance serotonin reuptake inhibition, a mechanism commonly associated with antidepressants. The specific role of the amino acid moiety in enhancing these effects was emphasized, suggesting that compounds like 2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester could be promising candidates for further research .
Case Study 2: Pain Management
Research conducted on piperidine-based compounds highlighted their potential as analgesics, particularly in models of neuropathic pain. The study demonstrated that certain modifications could lead to increased efficacy and reduced side effects compared to traditional opioids. This case underscores the importance of exploring compounds like the one for new pain management therapies .
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes reactions characteristic of its functional groups:
Ester Hydrolysis
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
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Product : Converts the tert-butyl ester to a carboxylic acid, exposing the piperidine carboxylate group.
Amide Bond Formation
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Mechanism : The amino groups react with carbonyl reagents (e.g., activated esters).
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Conditions : Coupling agents (DCC/HOSu) in DMF or dichloromethane.
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Product : Amide derivatives, useful for drug design.
Nucleophilic Substitution
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Reactivity : Piperidine’s nitrogen may act as a nucleophile in alkylation or acylation reactions.
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Conditions : Alkyl halides or electrophiles (e.g., tosylates).
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Product : Alkylated piperidine derivatives.
Enzyme Inhibition
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Mechanism : The amino acid and piperidine moieties may bind to target enzymes via hydrogen bonding or steric interactions.
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Assays : Binding affinity studies (e.g., IC₅₀ determinations) to evaluate inhibitory effects.
Comparison of Reaction Types
| Reaction | Conditions | Product Type |
|---|---|---|
| Ester hydrolysis | Acidic/Basic | Carboxylic acid derivative |
| Amide formation | Coupling agents | Amide derivatives |
| Nucleophilic substitution | Alkyl halides | Alkylated piperidine |
| Enzyme inhibition | In vitro assays | Bioactive derivatives |
Structural Considerations
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Functional Groups :
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tert-Butyl ester : Enhances lipophilicity and protects the carboxylic acid during synthesis.
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Amino groups : Provide sites for further functionalization (e.g., acylation, alkylation).
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Stereochemistry : The (S)-configuration at the amino acid center is critical for biological activity, influencing target binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperidine/piperazine-based tert-butyl esters with variations in amino acid substituents, alkyl/aryl groups, and substitution patterns. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
Key Observations:
- Substituent Size and Lipophilicity : Ethyl and isopropyl analogs exhibit higher molar masses and lipophilicity, which may influence membrane permeability and metabolic stability .
- Steric Effects : The isopropyl group in could hinder interactions with flat binding pockets compared to the methyl group in the target compound.
Bioactivity and Structure-Activity Relationships (SAR)
- Amino Acid Backbone: The (S)-2-amino-3-methyl-butyryl group is critical for bioactivity, as seen in related compounds targeting proteases or G-protein-coupled receptors (GPCRs) .
- Alkyl Group Effects : Ethyl and isopropyl variants in may exhibit divergent potency due to differences in van der Waals interactions with hydrophobic receptor pockets.
- Carbamate vs. Ester Functionality : The cyclopropyl-carbamic acid derivative may exhibit enhanced metabolic stability compared to the parent ester, as carbamates are less prone to hydrolysis .
Supporting Evidence:
- Compounds with similar bioactivity profiles often cluster based on shared structural motifs, as demonstrated in hierarchical clustering studies .
- Tert-butyl esters are frequently used as intermediates in drug discovery, with their removal (e.g., via acidolysis) enabling controlled release of active amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
